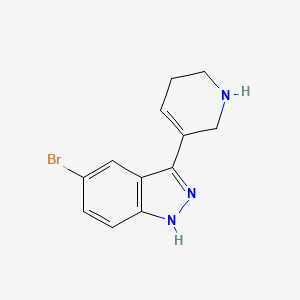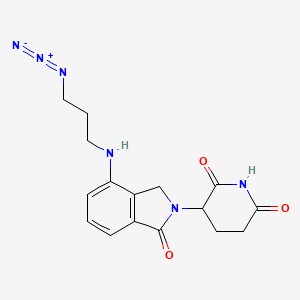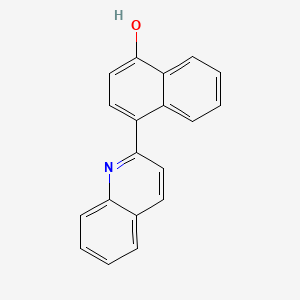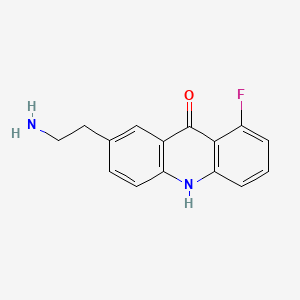
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom attached to the indazole ring, which is fused with a tetrahydropyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of 3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form dihydropyridine derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF)
Major Products Formed
Substitution: Various substituted indazole derivatives
Oxidation: Pyridine derivatives
Reduction: Dihydropyridine derivatives
科学的研究の応用
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
The presence of the bromine atom in 5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C12H12BrN3 |
|---|---|
分子量 |
278.15 g/mol |
IUPAC名 |
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h2-4,6,14H,1,5,7H2,(H,15,16) |
InChIキー |
OZAHEVLLVSEENQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(=C1)C2=NNC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)

![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)








